molecular formula C18H16O7 B191054 Xanthomicrol CAS No. 16545-23-6

Xanthomicrol

カタログ番号: B191054
CAS番号: 16545-23-6
分子量: 344.3 g/mol
InChIキー: SAMBWAJRKKEEOR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Xanthomicrol is a rare polymethoxylated flavone (5,4'-dihydroxy-6,7,8-trimethoxyflavone) predominantly isolated from plants such as Achillea erba-rotta subsp. moschata (musk yarrow) and Dracocephalum kotschyi . It exhibits diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities . Notably, this compound demonstrates selective cytotoxicity against cancer cells while sparing normal cells, making it a promising candidate for cancer therapy . Its anticancer mechanisms involve modulation of lipid metabolism, induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis .

準備方法

Natural Extraction from Plant Sources

Botanical Distribution and Plant Selection

Xanthomicrol occurs naturally in specific plant families, primarily within the Lamiaceae and Rutaceae. Key sources include:

  • Lavandula mairei (Lamiaceae): Leaves and flowers .

  • Citrus reticulata (Rutaceae): Peel and leaves .

  • Achillea erba-rotta subsp. moschata (Asteraceae): Flowering tops .

These plants accumulate this compound as a UV-protective metabolite, often localized in glandular trichomes or surface waxes . The selection of plant material depends on seasonal variations, with higher concentrations reported during flowering stages .

Solvent-Based Extraction

Polar solvents like ethanol (70–80%) or methanol are commonly used to solubilize this compound from dried plant material. For example, Achillea erba-rotta undergoes maceration in ethanol, followed by filtration and solvent evaporation . Sequential extraction with hexane or dichloromethane may precede polar solvent steps to remove lipophilic interferents .

Chromatographic Purification

Crude extracts are fractionated using column chromatography (CC) with silica gel or Sephadex LH-20. This compound elutes in mid-polarity fractions (e.g., chloroform:methanol 9:1) . High-performance liquid chromatography (HPLC) with C18 columns and isocratic elution (acetonitrile:water 55:45) achieves final purification, yielding >98% purity .

Plant SourcePart UsedSolvent SystemPurity (%)Reference
Achillea erba-rottaFlowersEthanol, Silica CC98
Citrus reticulataPeelMethanol, Sephadex95

Chemical Synthesis

Synthetic Pathways

This compound’s chemical synthesis involves functionalization of the flavone backbone (C6-C3-C6). A typical route includes:

  • Formation of the flavone nucleus : Condensation of 2-hydroxyacetophenone derivatives with substituted benzaldehydes under Claisen-Schmidt conditions .

  • Selective methoxylation : Protection of hydroxyl groups at positions 5 and 4' using methyl iodide (CH3I) in the presence of potassium carbonate (K2CO3) .

  • Demethylation adjustments : Controlled demethylation at position 5 using boron tribromide (BBr3) to yield the final structure .

Challenges and Yield Optimization

Key challenges include regioselective methoxylation and avoiding over-demethylation. Yields rarely exceed 40% in multi-step syntheses due to side reactions . Recent advances employ microwave-assisted synthesis to reduce reaction times from 24 hours to 90 minutes, improving yields to 55% .

Biotechnological Production

Plant Cell Cultures

Callus cultures of Lavandula mairei have been established to produce this compound under controlled conditions. Optimized media (Murashige and Skoog basal medium with 2.0 mg/L naphthaleneacetic acid) yield 1.2 mg/g dry weight after 4 weeks . Elicitors like jasmonic acid (100 μM) enhance production by 300% through upregulation of phenylpropanoid pathway genes .

Metabolic Engineering

Heterologous expression of this compound biosynthetic genes in Nicotiana benthamiana has been explored. Co-expression of flavonoid 3'-hydroxylase (F3'H) and O-methyltransferase (OMT) results in transient production at 0.8 mg/g fresh weight . CRISPR-Cas9 editing of Citrus sinensis to overexpress OMTs is under investigation to boost endogenous this compound levels .

Analytical Characterization

Spectroscopic Identification

  • UV-Vis : λmax at 254 nm (methoxylated A-ring) and 370 nm (catechol B-ring) .

  • NMR : Distinct signals include δ 3.85–3.92 (3×OCH3, positions 6,7,8) and δ 6.92 (H-3',5') in the aromatic region .

  • HRMS : [M+H]+ at m/z 345.0978 (C18H17O7) .

Quantification Methods

HPLC-DAD with a C18 column (gradient: 10–60% acetonitrile in 0.1% formic acid) achieves linear quantification (R² = 0.999) over 0.1–100 μg/mL . LC-MS/MS using multiple reaction monitoring (MRM) enhances sensitivity (LOQ = 0.01 ng/mL) .

化学反応の分析

Types of Reactions: Xanthomicrol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

科学的研究の応用

Anticancer Properties

In Vitro Studies

Xanthomicrol has demonstrated potent anticancer effects against various cancer cell lines. In one study, it was shown to inhibit the proliferation of HCT116 colon cancer cells by inducing cell cycle arrest and apoptosis. The mechanism involved upregulation of tumor suppressor genes such as p53 and p21 while downregulating cyclin D and CDK4/6 levels, indicating its potential as a therapeutic agent for colorectal cancer .

In Vivo Studies

In animal models, specifically using a mouse melanoma (B16F10) model, this compound significantly reduced tumor growth and angiogenesis. The treatment resulted in a 59% reduction in tumor volume and a 46% reduction in tumor weight compared to control groups. This effect was associated with the inhibition of the PI3K/Akt signaling pathway and decreased expression of vascular endothelial growth factor (VEGF), which is crucial for tumor angiogenesis .

Anti-Inflammatory Effects

This compound has also been identified as a major metabolite of 5-demethyltangeretin (5DT) in the gastrointestinal tract, exhibiting significant anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, this compound inhibited the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and reduced nitric oxide and prostaglandin E2 levels. These findings suggest that this compound may serve as an effective agent for managing inflammatory conditions .

Safety Profile

Research indicates that this compound exhibits a favorable safety profile with no observed toxicity in treated animal models. No significant weight loss or behavioral abnormalities were reported, nor was there any histological damage to vital organs .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Application Effect Model Mechanism
AnticancerInhibition of tumor growthMouse melanoma modelPI3K/Akt signaling pathway inhibition
Induction of apoptosis in colorectal cancer cellsHCT116 cell lineUpregulation of p53 and p21
Anti-inflammatoryReduction of pro-inflammatory cytokinesLPS-stimulated macrophagesInhibition of nitric oxide and PGE2 production
SafetyNo observed toxicityAnimal modelsNo significant adverse effects noted

Case Studies

  • Study on Colon Cancer : this compound was identified as a major metabolite in mice fed with 5DT, showing potent inhibitory effects on HCT116 colon cancer cells through cell cycle arrest and apoptosis induction .
  • Melanoma Model : In a study involving B16F10 melanoma cells treated with this compound, significant reductions in tumor volume were observed alongside decreased angiogenesis markers, demonstrating its potential as an anticancer agent .

類似化合物との比較

Xanthomicrol belongs to the polymethoxylated flavone (PMF) family, which includes structurally related compounds like eupatilin , artemetin , calycopterin , cirsimaritin , and sideritoflavone . Below is a detailed comparison based on bioactivity, mechanisms, and pharmacokinetics:

Structural and Functional Differences

Compound Structural Features Key Bioactivities
This compound 5,4'-dihydroxy-6,7,8-trimethoxyflavone Anticancer (G2/M arrest, apoptosis), antiangiogenic
Eupatilin 5,7-dihydroxy-3',4',6-trimethoxyflavone Anti-inflammatory, gastroprotective
Artemetin 3,5-dihydroxy-4',6,7-trimethoxyflavone Antiproliferative, antioxidant
Calycopterin 5-hydroxy-6,7,8,4'-tetramethoxyflavone Antiangiogenic, less potent than this compound
Cirsimaritin 5,4'-dihydroxy-6,7-dimethoxyflavone FLT3 kinase inhibition, AML suppression
Sideritoflavone 5,7,8-trihydroxy-4'-methoxyflavone High cytotoxicity (IC50: single-digit μM)
  • Key Structural Determinants :
    • The C4'-OH group in this compound enhances apoptosis induction by modulating p53 and p21 pathways, a feature absent in fully methoxylated analogs like calycopterin .
    • Methoxy groups at C6, C7, and C8 confer lipophilicity, improving membrane permeability and bioavailability compared to hydroxylated flavones .

Anticancer Activity

  • This compound vs. Eupatilin/Artemetin :

    • In HeLa cells, this compound (IC50: 5–100 μM) reduced viability by disrupting lipid metabolism (↓ oleic/palmitic acids, ↑ stearic acid) and inducing G2/M arrest, outperforming eupatilin and artemetin in lipid modulation .
    • This compound caused apoptosis via caspase-3/9 activation, while artemetin primarily induced ROS-mediated necrosis .
  • This compound vs. Calycopterin: this compound showed superior pharmacokinetics: higher plasma concentration (2345 μg/L vs. 312 μg/L) and longer half-life (4.2 h vs. 2.1 h) in rats . Both inhibit VEGF and Akt pathways, but this compound’s antiangiogenic effects were more potent in B16F10 melanoma models .
  • This compound vs. Sideritoflavone :

    • Sideritoflavone exhibited 50-fold higher toxicity in breast cancer cells (IC50: 1–5 μM) due to its catechol group (C3',4'-OH), which enhances pro-oxidant activity .

Mechanisms of Action

Compound Key Targets/Pathways
This compound p53/p21, PI3K/Akt, VEGF, HIF-1α
Cirsimaritin FLT3 kinase, AML cell proliferation
Calycopterin Endothelial cell proliferation
  • This compound uniquely upregulates p53 and p21 , inducing G1/G0 and G2/M arrest in HCT116 colon cancer cells .
  • Cirsimaritin and this compound synergistically inhibit FLT3 kinase (88% inhibition at 6.25 nM), a critical driver in acute myeloid leukemia .

Pharmacokinetics and Toxicity

  • Calycopterin had faster tissue distribution but lower plasma stability, limiting its therapeutic window .

Data Tables

Table 1. Cytotoxicity of this compound and Analogs in Cancer Cells

Compound Cell Line IC50 (μM) Mechanism
This compound HeLa (cervical) 5–100 Lipid metabolism disruption
This compound HCT116 (colon) 15–21 G1/G0 and G2/M arrest
Sideritoflavone JIMT-1 (breast) 1–5 Pro-oxidant activity
Cirsimaritin Molm-13 (AML) 22 FLT3 inhibition

Table 2. Pharmacokinetic Parameters in Rats

Parameter This compound Calycopterin
C₀ (μg/L) 2345 312
t₁/₂ (h) 4.2 2.1
Vc (L/kg) 0.54 1.98

生物活性

Xanthomicrol (XAN), a flavonoid compound primarily derived from citrus fruits, has garnered attention in recent years for its diverse biological activities, particularly its anticancer and antiangiogenic properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

This compound is a major metabolite of 5-demethyltangeretin (5DT), which is found in the gastrointestinal tract following oral intake. Studies have shown that after long-term consumption of 5DT, XAN levels in the colon significantly exceed those of its parent compound, suggesting a potential role in colon health and disease management .

In Vitro Studies

Research indicates that this compound exhibits potent anticancer effects across various cancer cell lines. For instance, in studies involving HCT116 human colon cancer cells, XAN demonstrated significant inhibition of cell proliferation. At concentrations of 15 µM and 24 µM, it resulted in 58% and 97% inhibition, respectively . The mechanism underlying this effect includes:

  • Cell Cycle Arrest : XAN induces cell cycle arrest at the G1 phase.
  • Apoptosis Induction : It promotes apoptosis through the upregulation of pro-apoptotic proteins such as p53 and p21 while downregulating cyclin D and CDK4/6 .

In Vivo Studies

In vivo studies further corroborate the anticancer potential of this compound. In a mouse model using B16F10 melanoma cells, XAN treatment led to:

  • Tumor Growth Inhibition : Significant delays in tumor growth were observed, with treated animals showing a 59% reduction in tumor volume compared to controls .
  • Angiogenesis Suppression : Immunohistochemical analysis revealed reduced microvessel density (MVD) in tumors from XAN-treated mice, indicating its antiangiogenic properties .

This compound's anticancer effects are believed to be mediated through several key pathways:

  • PI3K/Akt Pathway Inhibition : XAN interferes with the PI3K/Akt signaling pathway, crucial for cell survival and proliferation. This was evidenced by decreased phosphorylated Akt levels in treated tumors .
  • HIF-1α/VEGF Axis Modulation : The compound significantly reduced mRNA expression levels of HIF-1α and VEGF in tumor tissues, both critical factors for tumor growth and angiogenesis .

Comparative Anticancer Efficacy

A comparative study evaluated the anticancer activity of this compound against other natural compounds like eupatilin. The IC50 values for various cancer cell lines were reported as follows:

Cell LineIC50 (µg/mL)IC50 (µM)
HCT11635101.7
AGS4.5 - 40.6~13 - 124
WEHI-164Not specifiedNot specified
HL60Not specifiedNot specified
SaOs-2Not specifiedNot specified
HT29Not specifiedNot specified

This data highlights the variable potency of this compound across different cancer types, suggesting its utility as a versatile therapeutic agent .

Safety Profile

Importantly, studies have noted that this compound exhibits a favorable safety profile. No significant toxicity was observed in animal models, with no signs of weight loss or damage to vital organs during treatment regimens .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to assess Xanthomicrol’s anti-cancer activity?

this compound’s anti-cancer efficacy is evaluated using:

  • In vitro models : Cell viability assays (e.g., MTT assay) and clonogenic survival tests (colony formation assays) in breast cancer cell lines, with dose-dependent IC50 calculations .
  • In vivo models : Murine breast cancer xenografts to measure tumor volume reduction, histopathological analysis (H&E staining), and immunohistochemistry for apoptosis/angiogenesis markers (e.g., Bax, VEGF) .
  • Cell cycle analysis : Flow cytometry to detect G1-phase arrest and Annexin V/PI staining for apoptosis quantification .

Q. What standardized assays validate this compound’s pharmacokinetic properties?

  • HPLC-based quantification : Serum concentration profiles and bioavailability studies in rodent models .
  • Toxicity screening : Liver function tests (AST/ALT levels) and histological examinations to assess organ-specific toxicity .
  • Solid-phase extraction (SPE) : Used to isolate this compound from biological matrices for pharmacokinetic analysis .

Q. How is this compound structurally characterized in phytochemical studies?

  • Crystallography : Single-crystal X-ray diffraction to resolve its methoxyflavone structure and intermolecular interactions (e.g., hydrogen bonding) .
  • Semisynthetic derivatization : Methoxylation reactions to produce analogs (e.g., tangeretin) for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do molecular docking and dynamics simulations elucidate this compound’s mechanism of action?

  • Docking studies : AutoDock4 is used to predict binding affinities between this compound and targets like DNMT1 or opioid receptors. Key interactions include hydrogen bonds with DNMT1’s catalytic domain (e.g., OH and O groups) .
  • MD simulations : Monitoring root-mean-square deviation (RMSD) and energy stabilization over 300 ns simulations to confirm complex stability with DNMT1, comparable to decitabine (a known DNMT1 inhibitor) .
  • Ligplot analysis : Visualization of hydrophobic interactions and hydrogen bond networks in ligand-receptor complexes .

Q. How can conflicting data on this compound’s anti-cancer mechanisms (e.g., miRNA regulation vs. DNMT1 inhibition) be reconciled?

  • Multi-omics integration : Combine miRNA sequencing (e.g., miR-21/miR-34 quantification ) with DNA methylation profiling to identify cross-talk between epigenetic regulation and miRNA pathways.
  • Dose-response studies : Test if low doses preferentially target miRNAs, while higher doses inhibit DNMT1, using dual-luciferase reporter assays for pathway-specific activity .
  • In vivo validation : Compare tumor suppression in DNMT1-knockout vs. wild-type models to isolate mechanism dominance .

Q. What methodological strategies address this compound’s low bioavailability in preclinical studies?

  • Nanoparticle encapsulation : Use liposomal or polymeric carriers to enhance solubility and tissue penetration .
  • Prodrug synthesis : Modify hydroxyl groups to improve metabolic stability (e.g., acetylated derivatives) .
  • Pharmacokinetic modeling : Compartmental analysis to optimize dosing intervals and predict steady-state concentrations .

Q. How can researchers investigate this compound’s multi-target effects (e.g., opioid receptor antagonism and anti-angiogenesis)?

  • Receptor binding assays : Radioligand displacement studies (e.g., μ-opioid receptor Ki calculations via competitive binding ).
  • Transcriptomic profiling : RNA-seq to identify downstream targets of VEGF and opioid signaling in dual-action models .
  • Behavioral assays : Tail-flick tests in murine models to correlate opioid receptor antagonism with analgesic modulation .

Q. What experimental designs mitigate variability in this compound’s phytochemical extraction?

  • Standardized extraction protocols : Use Soxhlet extraction with ethanol:water (70:30) and validate yields via LC-MS .
  • Batch-to-batch consistency : Implement quality control measures (e.g., NMR fingerprinting) for raw plant material .
  • Bioactivity-guided fractionation : Isolate active fractions using centrifugal partition chromatography (CPC) and confirm purity with HPLC-DAD .

Q. Data Contradiction Analysis

Q. How should discrepancies in this compound’s apoptotic vs. cytostatic effects be addressed?

  • Time-course experiments : Differentiate early apoptosis (Annexin V+/PI−) from late-stage necrosis (Annexin V+/PI+) across exposure durations .
  • Single-cell RNA sequencing : Resolve heterogeneous responses in cancer cell populations to identify subpopulations resistant to apoptosis .
  • Comparative studies : Test this compound against pure cytostatic agents (e.g., palbociclib) in parallel assays .

Q. What statistical approaches validate this compound’s synergistic effects with chemotherapy agents?

  • Chou-Talalay method : Calculate combination indices (CI) via CompuSyn software to quantify synergy in dose-matrix screens .
  • Bliss independence model : Compare observed vs. expected inhibitory effects in co-treatment groups .
  • In vivo synergy testing : Use factorial design experiments in xenograft models with dual-agent pharmacokinetic monitoring .

特性

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-6,7,8-trimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-22-16-14(21)13-11(20)8-12(9-4-6-10(19)7-5-9)25-15(13)17(23-2)18(16)24-3/h4-8,19,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMBWAJRKKEEOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167947
Record name Xanthomicrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Xanthomicrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

16545-23-6
Record name Xanthomicrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16545-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xanthomicrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016545236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanthomicrol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Xanthomicrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XANTHOMICROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IN82Y8CAA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Xanthomicrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

227 - 230 °C
Record name Xanthomicrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Xanthomicrol
Xanthomicrol
Xanthomicrol
Xanthomicrol
Xanthomicrol
Xanthomicrol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。